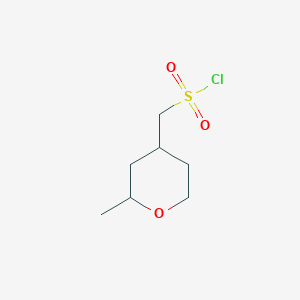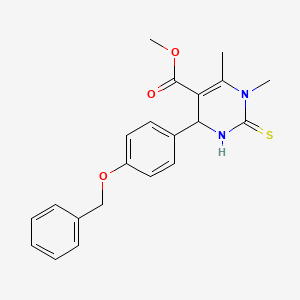
(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS No. 2126178-82-1. It is a derivative of methanesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13ClO3S . Its average mass is 212.694 Da and its monoisotopic mass is 212.027390 Da .Applications De Recherche Scientifique
Selective Sulfonylation and Acylation
- A study by Chalk and Ball (1973) examined the selective sulfonylation reactions with methanesulfonyl chloride in pyridine, revealing the reactivity orders of hydroxyl groups in glycopyranosides. This research highlights the utility of methanesulfonyl chloride in selective chemical modifications (Chalk & Ball, 1973).
Synthesis of Triazine Derivatives
- Ledenyova et al. (2016) demonstrated the use of methanesulfonyl chloride in synthesizing pyrazolo[5,1-c][1,2,4]triazine derivatives, indicating its role in the creation of novel chemical structures with potential applications (Ledenyova et al., 2016).
Safe Sulfonylation of Alcohols
- Tanabe et al. (1995) explored the safe sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride. This research is significant for its emphasis on safety and efficiency in chemical synthesis (Tanabe et al., 1995).
Fused Pyran Synthesis
- Fan et al. (2009) investigated the efficient and selective preparation of fused pyrans or arylbis(pyranon-3-yl)methanes, showcasing the role of methanesulfonyl chloride in creating compounds with potential biological activities (Fan et al., 2009).
Nucleophilic Substitution and Epoxide Formation
- Dick and Jones (1966) conducted a study on selective nucleophilic substitution and epoxide formation using methanesulfonyl derivatives, demonstrating its utility in creating specific chemical structures (Dick & Jones, 1966).
Synthesis of Push-Pull Alkenes
- Shizheng et al. (1998) detailed the synthesis of β-alkoxyl vinyl trifluoromethyl sulfones using methanesulfonyl chloride, highlighting its role in the creation of novel chemical entities (Shizheng et al., 1998).
Sodium Insertion into Vanadium Pentoxide
- Su et al. (2001) researched the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-based ionic liquid, indicating its potential in energy storage applications (Su et al., 2001).
Synthesis of Dicarboxylic Derivatives
- Burlutskiy and Potapov (2021) studied the carboxylation of bis(pyrazol-1-yl)alkanes by oxalyl chloride, demonstrating the use of methanesulfonyl chloride in synthesizing complex organic compounds (Burlutskiy & Potapov, 2021).
Mass Spectrometry of Sugar Derivatives
- Kováčik et al. (1970) explored the mass spectrometry of sulfur-containing derivatives of sugars, highlighting the use of methanesulfonyl chloride in analytical chemistry (Kováčik et al., 1970).
Synthesis of Methyl Sulfonamide
- Zhao Li-fang (2002) conducted a study on the synthesis of methylsulfonamide using methanesulfonyl chloride, showcasing its application in creating specific chemical compounds (Zhao Li-fang, 2002).
Safety and Hazards
The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is fatal if inhaled and toxic if swallowed or in contact with skin .
Propriétés
IUPAC Name |
(2-methyloxan-4-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-6-4-7(2-3-11-6)5-12(8,9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPOSJQTTFDQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429183.png)

![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)
![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)

![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)

![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)




